molecular formula C7H7N5OS B7882430 2-(7H-purin-6-ylsulfanyl)acetamide CAS No. 74537-19-2

2-(7H-purin-6-ylsulfanyl)acetamide

Cat. No.: B7882430
CAS No.: 74537-19-2
M. Wt: 209.23 g/mol
InChI Key: QSYBLXCPDOYXDZ-UHFFFAOYSA-N
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Description

2-(7H-purin-6-ylsulfanyl)acetamide is a chemical compound with the molecular formula C7H8N6OS It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

The synthesis of 2-(7H-purin-6-ylsulfanyl)acetamide typically involves the reaction of purine derivatives with thiol-containing compounds. One common method is the reaction of 6-chloropurine with thiourea to form 6-mercaptopurine, which is then reacted with chloroacetamide to yield this compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Chemical Reactions Analysis

2-(7H-purin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes involved in purine metabolism. By inhibiting these enzymes, the compound can disrupt the synthesis and repair of DNA, leading to cell death in rapidly dividing cells. This makes it a potential candidate for anticancer therapy. The pathways involved include the inhibition of enzymes like xanthine oxidase and dihydrofolate reductase .

Comparison with Similar Compounds

2-(7H-purin-6-ylsulfanyl)acetamide can be compared with other purine derivatives such as:

    6-mercaptopurine: Another purine derivative with similar enzyme inhibitory properties but different therapeutic applications.

    Azathioprine: A prodrug of 6-mercaptopurine used as an immunosuppressant.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

    Thioguanine: A purine analog used in the treatment of leukemia.

The uniqueness of this compound lies in its specific sulfur-containing side chain, which imparts distinct chemical and biological properties compared to other purine derivatives .

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS/c8-4(13)1-14-7-5-6(10-2-9-5)11-3-12-7/h2-3H,1H2,(H2,8,13)(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYBLXCPDOYXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352188
Record name 2-(7H-purin-6-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74537-19-2
Record name NSC19867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(7H-purin-6-ylsulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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